5-[(Diethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine
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Overview
Description
5-[(Diethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Diethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine typically involves the reaction of a triazole precursor with diethylamine and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Alkylation: The triazole ring is then alkylated using diethylamine and formaldehyde in the presence of a catalyst, such as para-toluenesulfonic acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-[(Diethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions often require a catalyst or base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer nitrogen-oxygen bonds.
Substitution: Substituted triazole derivatives with different functional groups replacing the diethylamino group.
Scientific Research Applications
5-[(Diethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of new materials with specific electronic or optical properties.
Biology: It is used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(Diethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Alkyl-5-(diethylaminomethyl)-1-(1,3-thiazol-4-yl)-1H-pyrazoles: These compounds share a similar diethylaminomethyl group but differ in their core structure.
Indole Derivatives: Compounds containing the indole nucleus also exhibit diverse biological activities and can be compared based on their pharmacological properties.
Uniqueness
5-[(Diethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine is unique due to its specific triazole core structure combined with the diethylaminomethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H19N5 |
---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
5-(diethylaminomethyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H19N5/c1-5-14(6-2)7-8-10-9(12-11-8)13(3)4/h5-7H2,1-4H3,(H,10,11,12) |
InChI Key |
IWFYRWOKFIELHB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NC(=NN1)N(C)C |
Origin of Product |
United States |
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